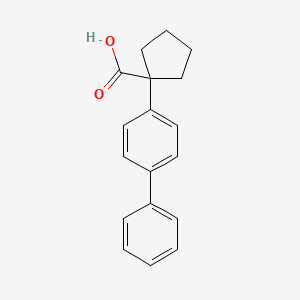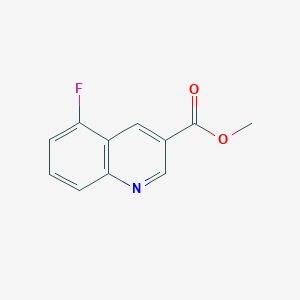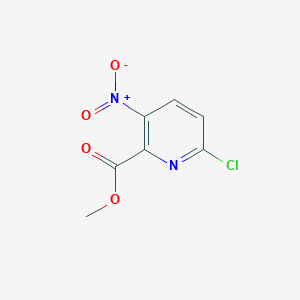
2-(4-Fluoro-3-methylphenyl)propane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-フルオロ-3-メチルフェニル)プロパン-2-チオールは、4-フルオロ-3-メチルフェニル基で置換されたプロパン鎖にチオール基が結合した有機化合物です。
準備方法
合成経路と反応条件
2-(4-フルオロ-3-メチルフェニル)プロパン-2-チオールの合成は、通常、事前に形成された芳香族化合物にチオール基を導入することによって行われます。一般的な方法の1つは、4-フルオロ-3-メチルベンジルクロリドなどのハロゲン化前駆体を塩基性条件下でチオール試薬と反応させる求核置換反応です。反応は、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行うことができ、置換を促進します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、より大規模です。プロセスは通常、収率と純度を最適化するため、蒸留または再結晶による精製などのステップが含まれます。連続フロー反応器や自動システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
2-(4-フルオロ-3-メチルフェニル)プロパン-2-チオールは、次のようなさまざまな種類の化学反応を起こします。
酸化: チオール基は酸化されてジスルフィドまたはスルホン酸を形成する可能性があります。
還元: 芳香族環は還元反応を起こす可能性がありますが、フルオロ基の存在は反応性に影響を与える可能性があります。
置換: この化合物は、特にベンジル位で求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬は、酸性または塩基性条件下で使用できます。
還元: パラジウム炭素(Pd/C)またはその他の金属触媒を用いた触媒水素化。
置換: 塩基の存在下でチオラートやアミンなどの求核剤。
生成される主な生成物
酸化: ジスルフィドまたはスルホン酸。
還元: 還元された芳香族化合物。
置換: さまざまな官能基を持つ置換芳香族化合物。
科学的研究の応用
2-(4-フルオロ-3-メチルフェニル)プロパン-2-チオールは、科学研究においていくつかの用途があります。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
医学: 薬物開発の前駆体など、その潜在的な治療効果について研究されています。
産業: 特定の特性を持つ特殊化学物質や材料の製造に使用されます。
作用機序
2-(4-フルオロ-3-メチルフェニル)プロパン-2-チオールの作用機序には、チオール基を介した分子標的との相互作用が含まれます。この基は、タンパク質または他の生体分子の求核部位と共有結合を形成し、それらの機能に影響を与える修飾をもたらす可能性があります。芳香族環とフルオロ置換基は、化合物の反応性と結合親和性にも影響を与える可能性があります。
類似化合物の比較
類似化合物
2-(4-フルオロ-3-メチルフェニル)プロパン-2-オール: チオール基ではなくヒドロキシル基を持つ同様の構造。
4-(4-フルオロ-2-メチルフェニル)-5-(プロパン-2-イル)-4H-1,2,4-トリアゾール-3-チオール: 芳香族基とチオール基に加えて、トリアゾール環が含まれています。
独自性
2-(4-フルオロ-3-メチルフェニル)プロパン-2-チオールは、チオール基とフルオロ置換芳香族環の組み合わせが特徴です。この組み合わせは、反応性の向上や生物学的標的との特異的な相互作用の可能性など、独特の化学的特性を与えます。
類似化合物との比較
Similar Compounds
2-(4-Fluoro-3-methylphenyl)propan-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
4-(4-Fluoro-2-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring in addition to the aromatic and thiol groups.
Uniqueness
2-(4-Fluoro-3-methylphenyl)propane-2-thiol is unique due to the combination of the thiol group and the fluoro-substituted aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets.
特性
分子式 |
C10H13FS |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
2-(4-fluoro-3-methylphenyl)propane-2-thiol |
InChI |
InChI=1S/C10H13FS/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6,12H,1-3H3 |
InChIキー |
CMJODSLBXPTGCR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C)(C)S)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




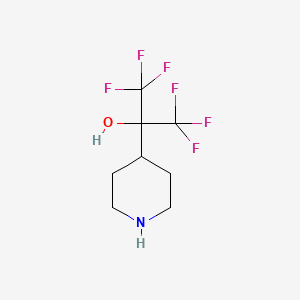
![7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B11717437.png)
![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)

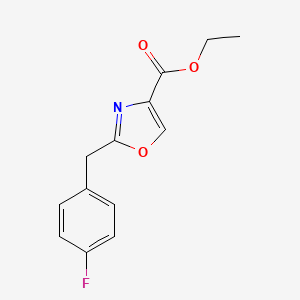

![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)
